Avilamycin - 11051-71-1

Avilamycin

Catalog Number: EVT-307631
CAS Number: 11051-71-1
Molecular Formula: C61H88Cl2O32
Molecular Weight: 1404.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Avilamycin is an orthosomycin antibiotic complex produced by the fermentation of Streptomyces viridochromogenes. [] Orthosomycin antibiotics are divided into two groups: those containing an aminocyclitol residue and those that are esters of dichloroisoeverninic acid. [] Avilamycin falls into the latter group, along with everninomicins. [] It is primarily active against Gram-positive bacteria. []

The fermentation product comprises one major factor, Avilamycin A, and 15 minor factors: Avilamycin A’, B, C, D1, D2, E, F, G, H, I, J, K, L, M, and N. [, ] Avilamycin A and C differ only in the redox state of the two-carbon branched-chain of the terminal octose moiety. []

Avilamycin A

Compound Description: Avilamycin A is the major and most bioactive component of the avilamycin antibiotic complex. [] It exhibits potent inhibitory activity against Gram-positive bacteria. [] This activity stems from its ability to bind to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. [] Structurally, Avilamycin A features a linear heptasaccharide chain linked to dichloroisoeverninic acid as its aglycone. []

Avilamycin B

Compound Description: Avilamycin B is another significant component of the avilamycin complex, albeit less abundant than Avilamycin A. [] It possesses similar structural characteristics to Avilamycin A but differs in the specific sugar moieties attached to the heptasaccharide chain. []

Relevance: Avilamycin B is often studied alongside Avilamycin A to understand the variations in biological activity and prevalence within the avilamycin complex. The relative ratios of these two factors are often monitored during production and quality control processes. []

Avilamycin C

Compound Description: Avilamycin C is a closely related structural analog of Avilamycin A, differing only in the redox state of a two-carbon branched chain on the terminal octose moiety of the molecule. [] While less prevalent than Avilamycin A, it can be converted to Avilamycin A through oxidation catalyzed by the enzyme AviZ1. []

Relevance: Avilamycin C represents a crucial intermediate in the biosynthetic pathway of Avilamycin A. Understanding the enzymatic conversion between Avilamycin C and Avilamycin A offers insights for optimizing the production of the more desirable Avilamycin A. []

Gavibamycin N1

Compound Description: Gavibamycin N1 is a novel avilamycin derivative that is produced when the aviX12 gene in the avilamycin biosynthetic pathway is inactivated. [] Unlike Avilamycin A, Gavibamycin N1 incorporates glucose into its heptasaccharide chain instead of mannose. [] Gavibamycin N1 exhibits significantly lower antibacterial activity compared to Avilamycin A. []

Relevance: The discovery of Gavibamycin N1 highlights the role of the aviX12 gene in producing the bioactive conformation of Avilamycin A. It underscores the importance of specific sugar moieties in dictating the biological activity of avilamycin molecules. []

Evernimicin (SCH 27899)

Compound Description: Evernimicin, also known as SCH 27899, is an oligosaccharide antibiotic structurally similar to avilamycin. [] Both compounds share a similar mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. [] Consequently, they exhibit cross-resistance, meaning bacteria resistant to avilamycin are often resistant to evernimicin as well. []

Relevance: The close structural and functional relationship between Evernimicin and Avilamycin raises concerns about the potential for the use of Avilamycin as a growth promoter in animals to contribute to the emergence of resistance to Evernimicin, a potential therapeutic antibiotic for humans. [, ]

Dichloroisoeverninic acid (DIA)

Compound Description: Dichloroisoeverninic acid (DIA) serves as a stable marker residue for monitoring avilamycin levels in animal tissues. [] It is a hydrolysis product of avilamycin, making it a reliable indicator of avilamycin presence even after the parent compound may have degraded. []

Relevance: DIA is not structurally related to Avilamycin but is crucial for monitoring the use of Avilamycin in food-producing animals. Accurate and sensitive detection of DIA residues ensures food safety by confirming that avilamycin levels fall within acceptable limits. []

Eurekanate

Compound Description: Eurekanate is a branched-chain sugar that forms a key structural component within the avilamycin molecule. [] This unique sugar moiety is essential for the biological activity of avilamycin. []

Relevance: Understanding the biosynthesis of eurekanate is vital for gaining a complete picture of the avilamycin biosynthetic pathway. Identifying the genes involved, such as aviB1 and aviO2, can offer avenues for manipulating avilamycin production and potentially engineering novel derivatives. []

Overview

Avilamycin is a member of the orthosomycin class of antibiotics, primarily known for its activity against gram-positive bacteria. It is derived from the fermentation products of Streptomyces viridochromogenes and is utilized in veterinary medicine, particularly in livestock, to promote growth and prevent disease. The compound exhibits a unique mechanism of action that distinguishes it from other antibiotics, making it a subject of interest in the study of antimicrobial resistance.

Source and Classification

Avilamycin is classified as an antibiotic and is produced by the actinomycete Streptomyces viridochromogenes Tü57. This organism is known for its ability to synthesize various bioactive compounds, including avilamycin. The compound falls under the broader category of polyketides, which are secondary metabolites produced by certain bacteria and fungi.

Synthesis Analysis

Methods and Technical Details

The biosynthesis of avilamycin involves a series of enzymatic reactions catalyzed by specific gene clusters within Streptomyces viridochromogenes. Key steps in the synthesis include:

  1. Gene Cluster Identification: The biosynthetic gene cluster responsible for avilamycin production has been characterized, revealing genes encoding enzymes that facilitate the assembly of its complex structure.
  2. Fermentation Process: The production typically occurs through fermentation, where the bacteria are cultured under controlled conditions to maximize yield.
  3. Extraction and Purification: Avilamycin is extracted from fermentation broth using liquid-liquid extraction methods followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) for purification.
Molecular Structure Analysis

Structure and Data

Avilamycin's molecular structure features a terminal dichloroisoeverninic acid moiety linked to a heptasaccharide chain composed of various sugar units, including d-olivose and 2-deoxy-d-evalose. The precise arrangement of these components contributes to its biological activity.

  • Molecular Formula: C₁₉H₃₃Cl₂N₃O₁₄S
  • Molecular Weight: Approximately 503.4 g/mol

Cryo-electron microscopy studies have visualized the binding sites of avilamycin on the bacterial ribosome, providing insights into its interaction with ribosomal RNA during protein synthesis inhibition.

Chemical Reactions Analysis

Reactions and Technical Details

Avilamycin primarily acts by inhibiting protein synthesis through two main mechanisms:

  1. Blocking Initiation: It prevents the formation of functional ribosomal complexes necessary for starting protein synthesis.
  2. Inhibiting Elongation: Avilamycin interferes with later stages of protein synthesis by obstructing the accommodation of aminoacyl-tRNA at the ribosomal A site.
Mechanism of Action

Process and Data

Avilamycin's mechanism involves binding to both the 30S and 50S subunits of the bacterial ribosome, which are crucial for assembling proteins. This dual binding capability allows avilamycin to effectively disrupt multiple stages of protein synthesis:

  • Initiation Phase: By blocking the initial assembly of ribosomal subunits with messenger RNA.
  • Elongation Phase: By preventing proper amino acid incorporation into growing polypeptide chains.

The distinct binding sites utilized by avilamycin reduce cross-resistance with other antibiotics that target similar processes, making it a valuable tool against resistant bacterial strains.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Avilamycin is typically presented as a white to off-white powder.
  • Solubility: It exhibits varying solubility in water depending on pH levels, generally being more soluble in acidic conditions.

Chemical Properties

  • Stability: Avilamycin is stable under normal storage conditions but may degrade under extreme temperatures or pH levels.
  • pH Sensitivity: Its activity can be influenced by pH, with optimal performance generally observed in slightly acidic environments.

Relevant analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS) are employed to determine residue levels in biological samples, ensuring effective monitoring during veterinary applications.

Applications

Scientific Uses

Avilamycin is primarily used in veterinary medicine as an antimicrobial agent to enhance growth performance in livestock and prevent diseases caused by gram-positive bacteria. Its unique mechanism makes it particularly effective against multidrug-resistant strains, highlighting its potential role in combating antibiotic resistance in agricultural settings.

Research continues into expanding its applications, including potential uses in human medicine as part of combination therapies to overcome resistance issues associated with conventional antibiotics. Studies are ongoing to fully elucidate its pharmacokinetics and optimize dosing regimens for both veterinary and potential human applications.

Properties

CAS Number

11051-71-1

Product Name

Avilamycin

IUPAC Name

[(2R,3S,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7'aR)-7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate

Molecular Formula

C61H88Cl2O32

Molecular Weight

1404.2 g/mol

InChI

InChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3/t23-,24-,25-,26-,28-,29-,30-,31-,32+,33+,34+,39+,40-,41-,42-,43+,44-,45?,47-,48+,49-,50-,51-,52-,55+,56+,57+,58-,59?,60+,61-/m1/s1

InChI Key

XIRGHRXBGGPPKY-FCWLXANGSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

Synonyms

LY 048740; Surmax

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H](C8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@]([C@H](O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.